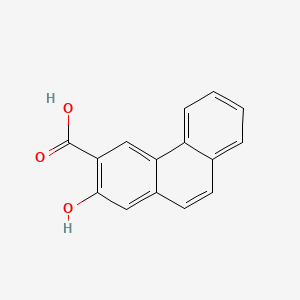

2-hydroxyphenanthrene-3-carboxylic Acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

117978-17-3 |

|---|---|

Molecular Formula |

C15H10O3 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

2-hydroxyphenanthrene-3-carboxylic acid |

InChI |

InChI=1S/C15H10O3/c16-14-7-10-6-5-9-3-1-2-4-11(9)12(10)8-13(14)15(17)18/h1-8,16H,(H,17,18) |

InChI Key |

HRMHOILNYDWFNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC(=C(C=C32)C(=O)O)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2 Hydroxyphenanthrene 3 Carboxylic Acid and Its Analogs

General Approaches to Phenanthrene (B1679779) Core Construction Relevant to Functionalized Derivatives

The assembly of the tricyclic phenanthrene core is the foundational step in the synthesis of its derivatives. Over the decades, a variety of powerful methods have been developed, ranging from classical intramolecular cyclization reactions to modern transition-metal-catalyzed cross-coupling strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Intramolecular Cyclization Strategies (e.g., Haworth and Bardhan-Sengupta Inspired Methodologies)

Intramolecular cyclization reactions are classic and robust methods for building the phenanthrene skeleton. These strategies typically involve constructing a precursor molecule that already contains two of the three rings and then forming the final ring through an intramolecular ring-closure step.

The Haworth synthesis is a well-established method that begins with the Friedel-Crafts acylation of a naphthalene (B1677914) derivative with succinic anhydride (B1165640). quimicaorganica.orgspcmc.ac.in The resulting keto-acid undergoes Clemmensen reduction, followed by a second intramolecular Friedel-Crafts reaction (ring closure) to form a cyclic ketone. Subsequent reduction and aromatization, typically through dehydrogenation with selenium or palladium on carbon, yields the phenanthrene core. csjmu.ac.in A significant drawback of the Haworth synthesis is the final cyclization step, which can lack regioselectivity, potentially leading to a mixture of isomers. quimicaorganica.org

The Bardhan-Sengupta synthesis offers a more regioselective alternative. quimicaorganica.orgias.ac.in This method involves the reaction of a substituted cyclohexanol (B46403) derivative with a benzene (B151609) ring, catalyzed by an agent like phosphorus pentoxide, which drives the cyclization. quimicaorganica.org The resulting octahydrophenanthrene intermediate is then aromatized, commonly by heating with selenium, to furnish the final phenanthrene product. quimicaorganica.orgias.ac.inepa.gov This method is considered a classic and convenient approach for constructing the phenanthrene ring system. ias.ac.in One modification to this synthesis involves retaining a carbethoxyl group through the cyclization step to prevent the formation of spirane byproducts. acs.org

Another important intramolecular cyclization is the Pschorr cyclization , which proceeds via the copper-catalyzed decomposition of a diazonium salt derived from an appropriately substituted stilbene (B7821643) precursor. spcmc.ac.in

Transition-Metal-Catalyzed Cross-Coupling Reactions for Phenanthrene Scaffold Assembly (e.g., Ullman, Heck, Suzuki, McMurry Reactions)

Modern organic synthesis heavily relies on transition-metal-catalyzed reactions for the efficient formation of carbon-carbon bonds. These methods have been successfully applied to the assembly of the phenanthrene scaffold, offering high yields and functional group tolerance. quimicaorganica.org

The Ullmann reaction , a copper-catalyzed coupling of two aryl halides, can be used to form a biphenyl (B1667301) intermediate, which can then be further elaborated into the phenanthrene core. quimicaorganica.orgorganic-chemistry.orgwikipedia.org For instance, an ambient temperature Ullmann coupling can produce a 6,6′-biphenyl-1,1′-dicarboxaldehyde, setting the stage for a subsequent ring-closing reaction. acs.orgacs.org

The Heck reaction , which couples an aryl halide with an alkene in the presence of a palladium catalyst, provides another powerful route. organic-chemistry.org This reaction can be used to construct the phenanthrene skeleton through intramolecular cyclization of a vinyl bromoaldehyde precursor. espublisher.com The versatility of the Heck reaction allows for the synthesis of a wide range of phenanthrene derivatives. quimicaorganica.orgespublisher.com

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It has been employed in efficient, one-pot cascade reactions to build the phenanthrene ring system. acs.orgacs.org For example, the coupling of a 2-bromophenylacetamide with a 2-formylphenylboronic acid generates a biaryl intermediate that can undergo an in-situ intramolecular aldol (B89426) condensation to afford the phenanthrene product in high yield. acs.org

The McMurry reaction involves the reductive coupling of two carbonyl groups (aldehydes or ketones) using a low-valent titanium reagent to form an alkene. alfa-chemistry.com This reaction has been ingeniously combined with the Ullmann coupling in a novel strategy for phenanthrene synthesis. acs.orgacs.org In this approach, an Ullmann reaction first forms a biphenyl-dicarboxaldehyde, which then undergoes an intramolecular McMurry condensation to form the C(9)-C(10) double bond of the phenanthrene core. acs.orgacs.orgresearchgate.net

Table 1: Comparison of Phenanthrene Core Synthesis Methodologies

| Method | Key Transformation | Catalyst/Reagent | Typical Precursors | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Haworth Synthesis | Friedel-Crafts Acylation & Cyclization | AlCl₃, Se or Pd/C | Naphthalene, Succinic Anhydride | Classic, well-established | Potential lack of regioselectivity quimicaorganica.org |

| Bardhan-Sengupta Synthesis | Cyclodehydration & Aromatization | P₂O₅, Se | Substituted cyclohexanols | Good regioselectivity quimicaorganica.org | Requires multi-step precursor synthesis |

| Ullmann Reaction | Biaryl Coupling | Copper (Cu) | Aryl halides | Forms key biphenyl intermediate | Harsh conditions in classic variant wikipedia.org |

| Heck Reaction | Aryl Halide-Alkene Coupling | Palladium (Pd) | Aryl halides, Alkenes | High functional group tolerance | Catalyst sensitivity |

| Suzuki-Miyaura Coupling | Organoboron-Organohalide Coupling | Palladium (Pd) | Arylboronic acids, Aryl halides | Mild conditions, high yields acs.org | Availability of boronic acids |

| McMurry Reaction | Reductive Carbonyl Coupling | Low-valent Titanium (e.g., TiCl₃/Zn-Cu) | Dicarbonyl compounds (e.g., dialdehydes) | Excellent for forming central C=C bond acs.org | Requires stoichiometric metal reductant |

Regioselective Functionalization Techniques for Hydroxylation and Carboxylation

Once the phenanthrene core is constructed, the next critical phase is the regioselective introduction of the required functional groups. The synthesis of 2-hydroxyphenanthrene-3-carboxylic acid necessitates precise control over the placement of both the hydroxyl and carboxyl substituents on the aromatic scaffold.

Introduction of Hydroxyl Groups on Phenanthrene Nucleus

The direct, regioselective hydroxylation of a pre-formed phenanthrene ring is a synthetic challenge due to the multiple reactive sites on the nucleus. rsc.org Methods often rely on leveraging the directing effects of existing substituents or employing multi-step sequences. While biological systems can hydroxylate phenanthrene through metabolic pathways, chemical synthesis requires more targeted approaches. researchgate.net

One common strategy involves the synthesis of a phenanthrene derivative bearing a group that can be chemically converted into a hydroxyl group. For example, a methoxy-substituted phenanthrene can be synthesized and then demethylated using reagents like boron tribromide (BBr₃) to yield the corresponding hydroxyphenanthrene (phenol). The initial placement of the methoxy (B1213986) group is therefore crucial and is planned during the construction of the phenanthrene core. Another approach is the Baeyer-Villiger oxidation of an acetylphenanthrene to form a phenanthryl acetate, which can then be hydrolyzed to the phenol (B47542). The position of the hydroxyl group is dictated by the initial, often more straightforward, acylation reaction.

Carboxylation Methodologies for Phenanthrene Derivatives

Introducing a carboxyl group at a specific position on the phenanthrene ring also requires careful regiochemical control. The Kolbe-Schmitt reaction, a classic method for carboxylating phenols, involves the reaction of a phenoxide (the conjugate base of a hydroxyphenanthrene) with carbon dioxide under pressure and heat. nih.gov This reaction typically directs carboxylation to the ortho position of the hydroxyl group, making it a potentially viable method for converting 2-hydroxyphenanthrene into this compound. A similar process is used industrially to produce 2-hydroxynaphthalene-3-carboxylic acid from β-naphthol. google.com

Alternatively, a carboxyl group can be introduced via the carbonation of an organometallic intermediate, such as a phenanthrenyllithium or Grignard reagent, with CO₂. The position of carboxylation is determined by the site of metal-halogen exchange or direct metallation. A third strategy involves the oxidation of an alkyl or formyl group already present at the desired position on the phenanthrene ring. For instance, a 3-methylphenanthrene (B47518) could be oxidized to phenanthrene-3-carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid. nih.gov

Orthogonal Protection and Deprotection Strategies in Complex Synthesis

In the synthesis of a bifunctional molecule like this compound, the hydroxyl (phenolic) and carboxyl groups often require protection to prevent them from interfering with subsequent reaction steps. Orthogonal protection is a critical strategy that allows for the selective removal of one protecting group in the presence of others. wikipedia.orgbiosynth.com This is achieved by choosing groups that are cleaved under different, non-interfering conditions. libretexts.org

For the phenolic hydroxyl group, common protecting groups include benzyl (B1604629) (Bn) ethers, which are stable to many conditions but can be removed by catalytic hydrogenolysis, and silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS), which are removed by fluoride (B91410) ion sources (e.g., TBAF). libretexts.org

For the carboxylic acid group, common protecting groups are esters. A methyl ester can be removed by base- or acid-catalyzed hydrolysis. A benzyl (Bn) ester can be removed by the same hydrogenolysis conditions used for a benzyl ether, making them compatible but not orthogonal. A tert-butyl (tBu) ester, however, is cleaved under acidic conditions (e.g., with trifluoroacetic acid) and is stable to the hydrogenolysis used to remove a benzyl ether, making the Bn/tBu pair an excellent orthogonal set. wikipedia.orgresearchgate.net

This strategy allows a chemist to, for example, deprotect the carboxylic acid to perform a coupling reaction while the phenol remains protected, or vice-versa, enabling the controlled and sequential functionalization of the molecule. researchgate.net

Table 2: Orthogonal Protecting Groups for Phenol and Carboxylic Acid

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To |

|---|---|---|---|---|

| Phenolic Hydroxyl (-OH) | Benzyl ether | -OBn | H₂, Pd/C (Hydrogenolysis) | t-Butyl ester, Silyl ether |

| tert-Butyldimethylsilyl ether | -OTBDMS | F⁻ (e.g., TBAF) | Benzyl ether/ester, t-Butyl ester | |

| Carboxylic Acid (-COOH) | Benzyl ester | -COOBn | H₂, Pd/C (Hydrogenolysis) | Silyl ether, t-Butyl ester |

| tert-Butyl ester | -COOtBu | Strong Acid (e.g., TFA) | Benzyl ether/ester, Silyl ether |

Total Synthesis Approaches to this compound and Related Complex Derivatives

The construction of the this compound scaffold can be strategically approached through classical methods such as the Haworth synthesis, which builds the phenanthrene core from a naphthalene precursor. A plausible synthetic pathway, detailed in Table 1, commences with the Friedel-Crafts acylation of 2-naphthol (B1666908) with succinic anhydride. This initial step is crucial as it establishes the carbon framework for the third aromatic ring.

Subsequent reduction of the resulting keto acid, typically achieved through a Clemmensen or Wolff-Kishner reduction, yields a naphthyl-substituted butyric acid. The intramolecular cyclization of this intermediate, often promoted by a strong acid like polyphosphoric acid, leads to the formation of a tetrahydrophenanthrone. Aromatization of this cyclic ketone, followed by dehydrogenation, ultimately furnishes the phenanthrene skeleton. The introduction and manipulation of the hydroxyl and carboxyl functional groups would be strategically timed within this sequence to achieve the desired 2,3-disubstitution pattern.

Another powerful method for the synthesis of phenanthrenes is the Pschorr cyclization. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular cyclization of a diazonium salt derived from an appropriately substituted aminostilbene (B8328778) derivative. wikipedia.org The synthesis would begin with the preparation of a stilbene precursor bearing the necessary functionalities, which, upon diazotization and copper-catalyzed cyclization, would yield the phenanthrene core. wikipedia.org Soluble catalysts like ferrocene (B1249389) have been shown to improve the efficiency of Pschorr cyclizations, offering higher yields and shorter reaction times. organic-chemistry.org

The synthesis of more complex derivatives of this compound can be achieved by employing substituted starting materials or by functionalizing the phenanthrene core post-synthesis. For instance, utilizing substituted naphthalenes or succinic anhydrides in the Haworth synthesis would introduce various substituents onto the aromatic framework.

Table 1: Plausible Total Synthesis Pathway for this compound via Haworth Synthesis

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | 2-Naphthol, Succinic anhydride, AlCl₃ in an inert solvent (e.g., nitrobenzene) | 4-(2-Hydroxy-1-naphthyl)-4-oxobutanoic acid |

| 2 | Clemmensen Reduction | Zinc amalgam (Zn(Hg)), concentrated HCl | 4-(2-Hydroxynaphthalen-1-yl)butanoic acid |

| 3 | Intramolecular Cyclization | Polyphosphoric acid (PPA), heat | 4-Hydroxy-1,2,3,4-tetrahydrophenanthren-1-one |

| 4 | Dehydrogenation | Palladium on carbon (Pd/C), high temperature | 2-Hydroxyphenanthrene |

| 5 | Carboxylation | Kolbe-Schmitt reaction (CO₂, high pressure and temperature) or other carboxylation methods | This compound |

Sustainable and Green Chemistry Considerations in Synthetic Routes

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact and enhance safety. In the context of synthesizing this compound, several aspects can be addressed to align with these principles.

Alternative Acylation Methods: The traditional Friedel-Crafts acylation (Step 1 in Table 1) often employs stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant waste. organic-chemistry.org Greener alternatives are actively being explored. One promising approach is the use of methanesulfonic anhydride as a promoter, which avoids the use of metallic or halogenated components, leading to minimal and more benign waste streams. organic-chemistry.orgacs.orgacs.org Mechanochemical Friedel-Crafts acylations, conducted under solvent-free conditions using ball milling, also represent a significant step towards a more environmentally friendly process. nih.gov

Sustainable Dehydrogenation: The final dehydrogenation step to achieve the aromatic phenanthrene ring system often requires harsh conditions and potentially hazardous reagents. quimicaorganica.org Catalytic dehydrogenation using palladium on carbon is a common method. acs.org More sustainable approaches focus on aerobic dehydrogenation, which uses air as the oxidant and generates water as the only byproduct. acs.org Hydrogenation of polycyclic aromatic hydrocarbons over NiMo-based catalysts also presents a viable route for their transformation. tci-thaijo.org

By incorporating these green chemistry considerations, the synthesis of this compound and its derivatives can be made more efficient, safer, and environmentally responsible.

Elucidation of Reaction Mechanisms and Transformations

Mechanistic Pathways of Carboxylic Acid Derivatization Reactions

The carboxylic acid and hydroxyl groups on the phenanthrene (B1679779) scaffold of 2-hydroxyphenanthrene-3-carboxylic acid are primary sites for derivatization reactions, predominantly proceeding through nucleophilic acyl substitution.

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids, including phenanthrene carboxylic acids. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the carboxylic acid group. This is typically preceded by the protonation of the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group, which is often water.

For this compound, this pathway allows for the formation of various derivatives. Early research has documented the synthesis of several salts and an acetyl derivative. archive.org The formation of metallic salts (calcium, barium, lead, ferric, and ferrous) occurs through the deprotonation of the carboxylic acid by a base, followed by ionic bonding with the metal cation. The acetyl derivative is formed via nucleophilic acyl substitution where the hydroxyl group acts as the nucleophile, likely attacking an acetylating agent. archive.org

Esterification and amidation are specific and widely utilized examples of nucleophilic acyl substitution for phenanthrene carboxylic acids.

Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The mechanism follows the general principles of nucleophilic acyl substitution. For instance, the methyl ester of this compound has been synthesized, melting at 126°C. archive.org The synthesis of various other phenanthrene carboxylic acid methyl esters has also been reported. dss.go.thacs.org

Amidation: The synthesis of amides from phenanthrene carboxylic acids generally requires the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. nih.gov The acid chloride is prepared by treating the carboxylic acid with a reagent like thionyl chloride. nih.gov This highly reactive acid chloride then readily reacts with an amine (a potent nucleophile) to form the corresponding amide. nih.gov This two-step process is efficient for creating a stable amide bond.

| Derivative Type | Specific Derivative | Reported Melting Point (°C) |

| Ester | Methyl 2-hydroxyphenanthrene-3-carboxylate | 126 |

| Acetyl Derivative | Acetyl this compound | 210 (decomposes) |

| Salt | Calcium Salt | Not specified |

| Salt | Barium Salt | Not specified |

| Salt | Lead Salt | Not specified |

| Salt | Ferric Salt | Not specified |

| Salt | Ferrous Salt | Not specified |

Data sourced from the Journal of the Chemical Society, Abstracts. archive.org

Oxidative Transformations and Rearrangement Mechanisms of Phenanthrene Derivatives

The polycyclic aromatic hydrocarbon (PAH) structure of phenanthrene is susceptible to oxidative transformations, which can lead to various metabolites and rearranged products.

The oxidative metabolism of phenanthrene and its substituted derivatives has been a subject of toxicological and environmental research. Unsubstituted phenanthrene can be metabolized by cytochrome P450 enzymes to form a range of oxidized products, including 1,2-dihydrodiol-, 3,4-dihydrodiol-, and 9,10-dihydrodiol-phenanthrene, as well as various phenanthrols (1-, 2-, 3-, 4-, and 9-phenanthrol). nih.gov

| Parent Compound | Metabolizing System | Observed Metabolites |

| Phenanthrene | Cytochrome P450 Enzymes | 1,2-dihydrodiol-phenanthrene, 3,4-dihydrodiol-phenanthrene, 9,10-dihydrodiol-phenanthrene, 1-, 2-, 3-, 4-, 9-phenanthrols |

| Alkyl-substituted Phenanthrenes | Cytochrome P450 Enzymes | Aromatic ring oxidation products and alkyl side-chain oxidation products |

Data sourced from studies on phenanthrene metabolism. nih.gov

Specific studies detailing the intramolecular rearrangements of the this compound moiety are scarce. However, based on general principles of organic chemistry, phenolic carboxylic acids can undergo certain rearrangements under specific conditions, such as high temperatures or the presence of strong acids. Potential, though not experimentally confirmed for this specific molecule, rearrangements could include decarboxylation, Fries-type rearrangements of ester derivatives, or other complex structural isomerizations. The stability of the polycyclic aromatic system of phenanthrene, however, suggests that significant energy would be required to overcome the aromatic stabilization and induce rearrangement of the core structure.

Enzymatic Transformations of Carboxylic Acid Substrates

The phenanthrene carboxylic acid structure is a substrate for various enzymatic transformations, particularly in the context of biodegradation and metabolism.

Anaerobic biodegradation of alkylated phenanthrenes by certain bacteria has been shown to proceed via the addition of fumarate, leading to the formation of phenanthrene carboxylic acids as metabolic intermediates. eaog.orgresearchgate.net This indicates that microbial enzymatic systems are capable of both forming and likely further processing phenanthrene carboxylic acid structures.

Furthermore, studies on related compounds provide insight into potential enzymatic pathways. For example, aristolochic acid, a toxic nitrophenanthrene carboxylic acid found in some plants, undergoes metabolic activation. confex.comsci-hub.se This process involves nitro-reduction to form aristolactam, which can then be further metabolized by cytochrome P450 enzymes. sci-hub.se While this compound lacks the nitro group, this demonstrates that phenanthrene carboxylic acid scaffolds can be recognized and transformed by metabolic enzymes like P450s. Eicosanoid biosynthetic enzymes, such as cyclooxygenases and lipoxygenases, are also known to be affected by phenanthrene carboxylic acid derivatives, suggesting an interaction with these enzymatic pathways. google.com.na

Carboxylic Acid Reductase (CAR) Activity and Substrate Scope

Carboxylic Acid Reductases (CARs) are versatile enzymes that catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes. nih.govelsevierpure.com These enzymes have garnered significant attention for their broad substrate specificity, encompassing a wide range of aromatic, aliphatic, and hydroxylated carboxylic acids. nih.govnih.gov While direct experimental data on the activity of CARs with this compound is not extensively documented in publicly available research, the known substrate scope of these enzymes allows for informed predictions.

CARs are known to accept modified benzoic acids as substrates, tolerating various functional groups on the phenyl ring. nih.gov This suggests that the phenanthrene backbone of this compound is likely to be accommodated within the active site of some CARs. Furthermore, the presence of a hydroxyl group is not necessarily a hindrance, as CARs have been shown to be active on hydroxy acids. nih.govnih.gov

The general mechanism of CARs involves a multi-domain enzymatic process. Initially, the carboxylic acid is adenylated by ATP, forming a reactive acyl-adenylate intermediate. This intermediate is then transferred to a phosphopantetheine cofactor, forming a thioester. Finally, the reductase domain of the enzyme catalyzes the NADPH-dependent reduction of the thioester to the aldehyde. nih.gov

The table below summarizes the known substrate scope of CARs for various aromatic and hydroxylated carboxylic acids, providing a basis for extrapolating their potential activity on this compound.

| Substrate Class | Specific Examples with Reported CAR Activity | Potential for this compound as a substrate |

| Aromatic Carboxylic Acids | Benzoic acid, Vanillic acid, Cinnamic acid | High, given the acceptance of various aromatic structures. |

| Polycyclic Aromatic Carboxylic Acids | Limited direct data, but activity on complex aromatics is known. | Plausible, though steric hindrance could be a factor depending on the specific CAR. |

| Hydroxylated Carboxylic Acids | 4-hydroxybutanoic acid, 6-hydroxyhexanoic acid | High, indicating tolerance for hydroxyl functional groups. |

It is important to note that the efficiency of the reduction would likely depend on the specific CAR enzyme used, as different CARs exhibit varying substrate preferences and catalytic efficiencies. nih.gov

Other Biocatalytic Approaches for Functional Group Interconversion

Beyond the action of CARs, other biocatalytic transformations can be envisaged for the functional group interconversion of this compound. These include enzymatic hydroxylation, decarboxylation, and ring cleavage, which are common steps in the microbial metabolism of PAHs. nih.govnih.govnih.gov

Enzymatic Hydroxylation: The introduction of additional hydroxyl groups onto the phenanthrene ring is a plausible biocatalytic transformation. Enzymes such as cytochrome P450 monooxygenases are well-known for their ability to hydroxylate a wide variety of aromatic compounds. nih.govnih.gov This could lead to the formation of dihydroxy-phenanthrene-carboxylic acid derivatives, which may possess altered biological activities.

Enzymatic Decarboxylation: The removal of the carboxylic acid group is another potential biocatalytic route. Aromatic acid decarboxylases catalyze the removal of CO2 from carboxylic acids attached to an aromatic ring. acs.orgmdpi.com This reaction would convert this compound into 2-hydroxyphenanthrene. The feasibility of this reaction would depend on the substrate specificity of the available decarboxylases.

Ring Cleavage: Dioxygenase enzymes are responsible for the initial steps in the aerobic degradation of many aromatic compounds, including phenanthrene. nih.gov These enzymes typically introduce two hydroxyl groups onto the aromatic ring, followed by ring fission. While this represents a degradative pathway rather than a simple functional group interconversion, it is a key biocatalytic process affecting phenanthrene derivatives in the environment.

The following table outlines potential biocatalytic transformations of this compound and the enzyme classes that could catalyze them.

| Transformation | Enzyme Class | Potential Product |

| Reduction of Carboxylic Acid | Carboxylic Acid Reductase (CAR) | 2-hydroxy-3-phenanthrenecarboxaldehyde |

| Hydroxylation | Cytochrome P450 Monooxygenase | Dihydroxy-phenanthrene-3-carboxylic acid |

| Decarboxylation | Aromatic Acid Decarboxylase | 2-Hydroxyphenanthrene |

| Ring Cleavage | Dioxygenase | Various ring-opened products |

Further research is necessary to isolate and characterize enzymes that are specifically active on this compound to fully elucidate these potential biocatalytic pathways.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural assignment of 2-hydroxyphenanthrene-3-carboxylic acid, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy : In the ¹H NMR spectrum, the acidic proton of the carboxylic acid (–COOH) is expected to appear as a highly deshielded, broad singlet in the 10-13 ppm region. orgchemboulder.compressbooks.pub The proton of the hydroxyl group (–OH) would also likely appear as a broad singlet. The aromatic protons on the phenanthrene (B1679779) ring system would resonate in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns being determined by their positions relative to the hydroxyl and carboxyl substituents. Protons on carbons adjacent to the carboxyl group may experience some deshielding. libretexts.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides complementary information. The carbon atom of the carboxyl group (–COOH) is characteristically found in the 165 to 185 δ range. pressbooks.pub The carbon atom attached to the hydroxyl group would also exhibit a significant downfield shift. The remaining aromatic carbons of the phenanthrene skeleton would produce a series of signals in the typical aromatic region of approximately 110-150 ppm.

Table 1: Predicted NMR Chemical Shifts for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Characteristic Features |

|---|---|---|---|

| Carboxylic Acid | ¹H | 10.0 - 13.0 | Broad singlet, concentration-dependent pressbooks.pub |

| Hydroxyl | ¹H | Variable (5.0 - 9.0) | Broad singlet, may exchange with D₂O |

| Aromatic | ¹H | 7.0 - 9.0 | Complex multiplets due to spin-spin coupling |

| Carboxylic Acid | ¹³C | 165 - 185 | Downfield signal pressbooks.pub |

| Aromatic | ¹³C | 110 - 150 | Multiple signals corresponding to distinct carbon environments |

Mass spectrometry is crucial for confirming the molecular weight and determining the elemental formula of this compound. High-Resolution Mass Spectrometry (HRMS) offers significant advantages over lower-resolution techniques by providing highly accurate mass measurements, which are essential for the unequivocal determination of elemental compositions. nih.gov

For this compound (C₁₅H₁₀O₃), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This high level of confidence in identification is a key advantage of HRMS in analyte characterization. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing characteristic losses of functional groups such as H₂O, CO, or COOH, which helps in piecing together the molecular structure.

IR and UV-Vis spectroscopy provide information on the functional groups and the conjugated π-electron system of the molecule, respectively.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption in the range of 2500–3300 cm⁻¹ is indicative of the O–H stretching vibration of the hydrogen-bonded carboxylic acid group. pressbooks.pub The C=O stretching vibration of the carboxyl group typically appears as a strong band between 1710 and 1760 cm⁻¹. pressbooks.pubyoutube.com Aromatic C–H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will produce a series of peaks in the 1400–1600 cm⁻¹ region. orgchemboulder.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O–H | Stretch | 2500 - 3300 (very broad) pressbooks.pub |

| Aromatic C–H | Stretch | 3000 - 3100 orgchemboulder.com |

| Carbonyl C=O | Stretch | 1710 - 1760 pressbooks.pubyoutube.com |

| Aromatic C=C | Stretch | 1400 - 1600 orgchemboulder.com |

| Phenolic O–H | Stretch | ~3200 - 3600 (broad) |

| C–O | Stretch | 1000 - 1320 orgchemboulder.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum is determined by the extensive conjugation of the phenanthrene aromatic system. Polycyclic aromatic hydrocarbons (PAHs) are known to exhibit characteristic absorption spectra with multiple bands corresponding to π-π* electronic transitions. researchgate.net The presence of the hydroxyl and carboxyl groups as auxochromes may cause shifts in the absorption maxima (λmax) compared to unsubstituted phenanthrene.

Chromatographic Separation and Detection Methodologies

Chromatographic methods are essential for separating this compound from complex mixtures, such as environmental samples or reaction byproducts, and for performing accurate quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility and improve chromatographic performance. This often involves converting the polar hydroxyl and carboxylic acid groups into less polar ethers and esters, for example, through trimethylsilylation. researchgate.net

Following separation on a capillary column, the mass spectrometer serves as a highly sensitive and selective detector. nsf.govmdpi.com For quantitative analysis, the instrument is often operated in the selected ion monitoring (SIM) mode, where only ions of specific mass-to-charge ratios are monitored, significantly enhancing sensitivity and reducing matrix interference. researchgate.netnih.gov This methodology is widely applied for the trace-level determination of hydroxylated PAHs in various biological and environmental matrices. nih.govoup.com

Table 3: Typical Parameters for GC-MS Analysis (after Derivatization)

| Parameter | Typical Condition |

|---|---|

| Column | HP-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) mdpi.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) mdpi.com |

| Injection Mode | Splitless |

| Temperature Program | Ramped oven temperature (e.g., initial 90°C, ramp to 300°C) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) nih.gov |

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of polar, non-volatile compounds like this compound, as it typically does not require derivatization. Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water mixture), is the most common approach.

The aromatic nature of the phenanthrene ring system makes it highly fluorescent, allowing for extremely sensitive and selective detection using a fluorescence detector. psu.edu The sensitivity can be maximized by programming the detector to switch to the optimal excitation and emission wavelengths for the analyte as it elutes from the column. tecnofrom.com This approach is widely used for the analysis of PAHs and their metabolites in various samples. researchgate.netresearchgate.net

Table 4: Typical Parameters for HPLC with Fluorescence Detection

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (often with a pH modifier like formic acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | Fluorescence Detector (FLD) |

| Wavelengths | Programmed excitation and emission wavelengths specific to the analyte tecnofrom.com |

Comprehensive Two-Dimensional Chromatography (e.g., GC×GC-HRMS, SFC-ESI-HRMS) for Complex Mixtures

The analysis of this compound in intricate samples, such as environmental extracts or biological matrices, necessitates high-resolution separation techniques to distinguish the target analyte from a multitude of other components. Comprehensive two-dimensional chromatography (GC×GC) and supercritical fluid chromatography (SFC) coupled with high-resolution mass spectrometry (HRMS) offer significant advantages in this regard.

GC×GC-HRMS:

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique for separating complex mixtures by employing two different analytical columns. mosh-moah.de In a typical setup for analyzing a derivatized form of this compound, the first dimension might separate compounds based on their boiling points, while the second dimension provides separation based on polarity. mosh-moah.de This enhanced separation capacity is crucial when dealing with samples containing numerous isomers or compounds with similar physicochemical properties. nih.gov

When coupled with high-resolution time-of-flight mass spectrometry (HRMS), GC×GC provides not only superior chromatographic resolution but also accurate mass information, which aids in the confident identification and structural elucidation of the analyte. nih.govtib.eu This is particularly beneficial for differentiating between various hydroxylated and carboxylated polycyclic aromatic hydrocarbons (PAHs) that may be present in the sample. The resulting two-dimensional chromatogram, often visualized as a contour plot, displays structured patterns where chemically related compounds elute in specific regions, facilitating the identification of compound classes. mosh-moah.de

SFC-ESI-HRMS:

Supercritical fluid chromatography (SFC) is another valuable technique for the analysis of PAHs and their derivatives. researchgate.net Utilizing a mobile phase of carbon dioxide above its critical temperature and pressure, SFC can achieve rapid and efficient separations. researchgate.net The addition of polar modifiers to the mobile phase allows for the elution of a wide range of compounds, including polar analytes like this compound.

The coupling of SFC with electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) provides a sensitive and selective analytical platform. ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing fragmentation and preserving the molecular ion for accurate mass measurement. This is advantageous for the analysis of this compound, which contains both hydroxyl and carboxylic acid functional groups. The high resolving power of HRMS further enables the differentiation of the target analyte from isobaric interferences.

Table 1: Application of Comprehensive 2D Chromatography in the Analysis of Complex Mixtures

| Technique | Principle of Separation | Ionization Method | Key Advantages for this compound Analysis |

| GC×GC-HRMS | Two-dimensional separation based on volatility and polarity. mosh-moah.de | Electron Ionization (EI) or Chemical Ionization (CI) | - Enhanced peak capacity and resolution in complex matrices.- Structured chromatograms for compound class identification. mosh-moah.de- Accurate mass data from HRMS for confident identification. nih.gov |

| SFC-ESI-HRMS | Separation based on polarity using a supercritical fluid mobile phase. researchgate.net | Electrospray Ionization (ESI) | - Suitable for polar and thermally labile compounds.- Rapid analysis times.- Soft ionization preserves the molecular ion for accurate mass measurement. |

Derivatization Techniques for Enhanced Analytical Sensitivity and Selectivity

For gas chromatographic analysis, the polarity and low volatility of this compound, due to its hydroxyl and carboxylic acid functional groups, necessitate derivatization prior to analysis. Derivatization serves to increase the volatility and thermal stability of the analyte, as well as to improve its chromatographic behavior and detection sensitivity.

Common derivatization approaches for compounds containing hydroxyl and carboxylic acid moieties involve silylation or alkylation. For instance, trimethylsilyl (B98337) (TMS) derivatives can be formed by reacting the analyte with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogens on the hydroxyl and carboxylic acid groups with TMS groups, resulting in a less polar and more volatile compound that is amenable to GC analysis. The resulting mass spectra of the TMS derivatives often exhibit characteristic fragmentation patterns that can be used for identification. researchgate.net

Another effective derivatization strategy for carboxylic acids is the formation of pentafluorobenzyl (PFB) esters. dss.go.th This is achieved by reacting the carboxylic acid with pentafluorobenzyl bromide (PFBBr). The resulting PFB esters are highly electronegative, making them particularly suitable for sensitive detection by electron capture detection (ECD) or by mass spectrometry in negative chemical ionization (NCI) mode. This approach can significantly enhance the selectivity and sensitivity of the analysis, allowing for the detection of trace levels of this compound. dss.go.th

Table 2: Derivatization Reagents for this compound Analysis

| Derivatization Reagent | Target Functional Group(s) | Resulting Derivative | Analytical Enhancement |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Carboxylic Acid | Trimethylsilyl (TMS) ester and ether | Increased volatility and thermal stability for GC-MS analysis. researchgate.net |

| Pentafluorobenzyl bromide (PFBBr) | Carboxylic Acid | Pentafluorobenzyl (PFB) ester | Enhanced sensitivity for Electron Capture Detection (ECD) and Negative Chemical Ionization (NCI) Mass Spectrometry. dss.go.th |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications in Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for calculating the properties of polycyclic aromatic compounds and their derivatives.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For 2-hydroxyphenanthrene-3-carboxylic acid, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis and Electronic Excitation Energies

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. youtube.com The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or electron-accepting nature. youtube.com

For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule. It is expected that the HOMO would be localized primarily on the electron-rich phenanthrene (B1679779) ring system, particularly influenced by the electron-donating hydroxyl group. The LUMO would likely be distributed over the aromatic system and the electron-withdrawing carboxylic acid group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Time-dependent DFT (TD-DFT) would be used to calculate the electronic excitation energies, which correspond to the absorption of light in the UV-visible spectrum. These calculations help predict the molecule's photophysical properties.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Data (Note: The following data is illustrative of what a DFT calculation would produce and is not based on actual experimental or computational results for this specific molecule.)

| Parameter | Calculated Value (eV) | Description |

| HOMO Energy | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 3.70 | Indicator of chemical stability and reactivity |

| First Excitation Energy | 3.95 | Corresponds to the main absorption in the UV-Vis spectrum |

Vibrational Frequency Calculations and Spectroscopic Correlation

After geometry optimization, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This allows for a direct correlation between the theoretical model and experimental spectroscopic data.

For this compound, key vibrational modes would include:

O-H stretching from both the hydroxyl and carboxylic acid groups. The frequency for the carboxylic acid O-H is typically very broad in experimental spectra.

C=O stretching from the carbonyl in the carboxylic acid group, a strong and characteristic peak.

C-O stretching from the hydroxyl and carboxylic acid groups.

Aromatic C-H and C=C stretching from the phenanthrene ring system.

Comparing the calculated frequencies with experimental spectra helps to validate the accuracy of the computational model and aids in the assignment of experimental spectral bands. Scaling factors are often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and other theoretical approximations. researchgate.net

Prediction of Reactivity and Transformation Pathways

Computational methods can predict where and how a molecule is likely to react.

Computational Assessment of Reactive Sites and Chemoselectivity

To predict reactive sites for electrophilic or nucleophilic attack, computational chemists use reactivity descriptors derived from DFT, such as electrostatic potential maps and Fukui functions. nih.gov

An electrostatic potential (ESP) map visualizes the charge distribution on the molecule's surface. For this compound, the ESP map would show negative potential (red/orange) around the electronegative oxygen atoms of the hydroxyl and carboxyl groups, identifying them as sites for electrophilic attack (e.g., protonation). Regions of positive potential (blue) would indicate sites susceptible to nucleophilic attack.

Fukui functions provide a more quantitative measure of the change in electron density when an electron is added or removed, pinpointing the most electrophilic and nucleophilic atoms in the molecule with greater precision. nih.gov This analysis would help predict the chemoselectivity of reactions such as nitration, halogenation, or sulfonation on the aromatic ring.

Thermodynamic and Kinetic Modeling of Chemical Reactions

Theoretical modeling can be used to map out entire reaction pathways, providing crucial information on the feasibility and mechanism of chemical transformations. researchgate.netresearchgate.net This involves calculating the thermodynamic and kinetic parameters for a proposed reaction.

For a potential reaction of this compound, such as decarboxylation or oxidation, computational methods would be used to:

Locate Transition States (TS): A transition state is the highest energy point along a reaction coordinate. Locating the TS structure is key to understanding the reaction mechanism.

Calculate Activation Energies (ΔG‡): The activation energy is the energy difference between the reactants and the transition state. It determines the rate of the reaction; a lower activation energy means a faster reaction.

Calculate Reaction Energies (ΔG_rxn): The reaction energy is the energy difference between the products and the reactants. A negative value indicates a thermodynamically favorable (exergonic) reaction.

By modeling various potential pathways, researchers can predict the most likely transformation products and the conditions under which they would form, guiding experimental efforts.

In Silico Approaches to Molecular Interactions and Recognition

In silico methodologies, particularly molecular docking and molecular dynamics simulations, are instrumental in elucidating the potential interactions of this compound with biological targets. While specific studies on this exact molecule are not prevalent, research on structurally related phenanthrene derivatives provides a strong framework for understanding its likely behavior.

Molecular docking simulations predict the preferred binding orientation and affinity of a ligand to a receptor. For phenanthrene derivatives, these studies have revealed key interaction modes. For instance, the phenanthrene core is significant in forming π-π stacking interactions with aromatic amino acid residues, such as phenylalanine, within protein binding pockets. researchgate.net The hydroxyl and carboxylic acid functional groups of this compound are predicted to be crucial for forming hydrogen bonds and electrostatic interactions. The hydroxyl group can act as a hydrogen bond donor, while the carboxylate can act as both a hydrogen bond acceptor and engage in ionic interactions with positively charged residues like lysine (B10760008) and arginine. nih.gov

Studies on various phenanthrene derivatives have identified their potential to interact with a range of biological targets, including enzymes and transport proteins. researchgate.netacademie-sciences.frnih.gov For example, molecular docking has been used to investigate the binding of hydroxylated phenanthrenes to serum albumins, revealing that the specific binding mode can differ based on the protein's structure. nih.gov The interactions are often a combination of hydrophobic interactions involving the polycyclic aromatic core and hydrogen bonds from polar substituents. nih.govacs.org

The following table summarizes common molecular interactions observed in in silico studies of phenanthrene derivatives, which can be extrapolated to this compound.

| Interaction Type | Interacting Moiety on Ligand | Potential Interacting Amino Acid Residues | References |

| π-π Stacking | Phenanthrene Ring System | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His) | researchgate.net |

| Hydrogen Bonding | Hydroxyl Group (-OH), Carboxylic Acid (-COOH) | Serine (Ser), Threonine (Thr), Aspartate (Asp), Glutamate (Glu), Asparagine (Asn), Glutamine (Gln), Lysine (Lys), Arginine (Arg) | researchgate.netnih.gov |

| Hydrophobic Interactions | Phenanthrene Ring System | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) | nih.gov |

| Electrostatic Interactions | Carboxylate Group (-COO⁻) | Lysine (Lys), Arginine (Arg), Histidine (His) | nih.gov |

Molecular recognition is a highly specific process, and in silico studies can help identify the key features of a molecule that drive this specificity. For phenanthrene derivatives, the position and nature of substituents have been shown to be critical in determining their binding affinity and selectivity for different biological targets. researchgate.net The specific arrangement of the hydroxyl and carboxyl groups on the phenanthrene scaffold of this compound would create a distinct electrostatic and hydrogen bonding profile, guiding its recognition by specific protein binding sites.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine a variety of molecular properties, known as quantum chemical descriptors. These descriptors provide quantitative measures of a molecule's electronic structure and can be correlated with its chemical reactivity and biological activity, forming the basis of Quantitative Structure-Activity Relationship (QSAR) models.

For aromatic molecules like this compound, key quantum chemical descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These are fundamental descriptors related to a molecule's ability to donate and accept electrons, respectively. A higher HOMO energy suggests a greater tendency to donate electrons, while a lower LUMO energy indicates a greater propensity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): This descriptor maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the hydroxyl and carboxylic acid groups would be regions of negative potential, susceptible to electrophilic attack or interaction with positive charges.

Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, providing insight into the local electronic environment.

The following table outlines key quantum chemical descriptors and their general implications for the reactivity of aromatic compounds.

| Quantum Chemical Descriptor | Definition | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher values correlate with increased reactivity towards electrophiles. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower values correlate with increased reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between EHOMO and ELUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential on the molecular surface | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack. |

| Dipole Moment (µ) | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. |

Structure-reactivity relationships for phenanthrene derivatives are influenced by the nature and position of substituents on the aromatic rings. The hydroxyl and carboxylic acid groups on this compound are expected to significantly influence its electronic properties and, consequently, its reactivity. The electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group would modulate the electron density distribution across the phenanthrene system, affecting its susceptibility to various chemical reactions.

Biosynthesis and Natural Occurrence

Exploration of Biosynthetic Pathways for Phenanthrene (B1679779) Core Formation

The fundamental phenanthrene skeleton of 2-hydroxyphenanthrene-3-carboxylic acid is synthesized in nature through various pathways, primarily involving the cyclization of stilbenoid precursors. However, alternative routes originating from other classes of natural products also contribute to the diversity of phenanthrene structures.

Stilbenoid-Derived Biogenesis of Phenanthrenes

In many plants, particularly in the Orchidaceae family, phenanthrenes are derived from stilbenoid precursors. This biosynthetic route involves the oxidative photocyclization of stilbenes to form dihydrophenanthrenes, which are subsequently dehydrogenated to yield the aromatic phenanthrene core. This process is a key pathway for the formation of a wide array of phenanthrene derivatives found in orchids.

Alternative Precursors and Pathways (e.g., Morphine Alkaloids, Aristolochic Acid, Diterpenoids)

Beyond the stilbenoid pathway, other natural products can serve as precursors to the phenanthrene nucleus.

Morphine Alkaloids : The biosynthesis of morphine and related alkaloids in plants like Papaver somniferum involves the formation of a tetracyclic morphinan skeleton, which contains a phenanthrene core. These alkaloids are derived from the amino acid tyrosine.

Aristolochic Acid : Aristolochic acids, a group of nitrophenanthrene carboxylic acids found in plants of the Aristolochia genus, also possess a phenanthrene structure. Their biosynthesis is linked to the metabolism of aporphine alkaloids, which in turn are derived from tyrosine. The formation of the phenanthrene ring in aristolochic acid is a result of the metabolic modification of these alkaloid precursors.

Diterpenoids : While a direct and widespread pathway from diterpenoids to phenanthrenes is not well-established, the structural similarities suggest that cyclization and aromatization of certain diterpene skeletons could potentially lead to phenanthrene derivatives in some organisms. The Euphorbiaceae family, for instance, is known for its production of a diverse range of diterpenoids. nih.gov

Enzymatic Mechanisms in Hydroxylation and Carboxylation within Biological Systems

The conversion of the basic phenanthrene skeleton into this compound requires specific enzymatic reactions, namely hydroxylation and carboxylation.

The introduction of a hydroxyl group onto the phenanthrene ring is often catalyzed by cytochrome P-450 monooxygenases or dioxygenases. In fungi, cytochrome P-450 monooxygenases are involved in the initial oxidation of phenanthrene. asm.orgnih.gov Bacterial degradation of phenanthrene also involves dioxygenase enzymes that can introduce hydroxyl groups. nih.gov

The addition of a carboxyl group to an aromatic ring is an enzymatic process catalyzed by carboxylases. While the specific enzyme responsible for the carboxylation of phenanthrene at the 3-position to produce a carboxylic acid has not been definitively identified, various hydroxybenzoate decarboxylases are known to catalyze the reversible carboxylation of phenols. mdpi.com In anaerobic bacteria, the degradation of phenanthrene can be initiated by a carboxylation reaction. nih.govresearchgate.net

Isolation and Identification from Natural Sources

While a wide variety of phenanthrene derivatives have been isolated from natural sources, the specific compound this compound is not commonly reported.

Occurrence in Plant Species (e.g., Orchidaceae, Juncaceae, Euphorbiaceae)

The Orchidaceae family is a rich source of phenanthrenoids. researchgate.net Numerous phenanthrene derivatives have been isolated from various orchid species. The Juncaceae family is also known to produce phenanthrenes. However, to date, the isolation of this compound from these plant families, or from the Euphorbiaceae family, has not been documented in available scientific literature.

Table 1: Examples of Phenanthrene Derivatives Isolated from Orchidaceae

| Compound Name | Plant Source |

| Coeloginanthridin | Coelogyne cristata |

| Coeloginanthrin | Coelogyne cristata |

| Gigantol | Vanda coerulea |

| Imbricatin | Vanda coerulea |

| Methoxycoelonin | Vanda coerulea |

| Coelonin | Vanda coerulea |

Microbial Production and Pathways

Microorganisms, particularly bacteria and fungi, are known to metabolize polycyclic aromatic hydrocarbons (PAHs) like phenanthrene. These metabolic pathways often involve hydroxylation and ring cleavage, leading to the formation of various intermediate compounds, including hydroxylated and carboxylated derivatives. For instance, the degradation of pyrene by some bacteria can lead to the formation of 5-hydroxyphenanthrene-4-carboxylic acid. mdpi.com While microbial systems possess the enzymatic machinery for such transformations, the specific production of this compound by microorganisms has not been reported.

Environmental Biotransformation and Metabolic Fate

Abiotic and Biotic Degradation Pathways in Environmental Matrices

The environmental degradation of phenanthrene (B1679779) and its derivatives is a complex process involving both abiotic and biotic mechanisms. These pathways are crucial in determining the persistence and potential impact of these compounds in ecosystems.

Photochemical and Chemical Transformations of Phenanthrene Carboxylic Acids

Phenanthrene and its derivatives are susceptible to photochemical transformations in the environment. Ultraviolet (UV) illumination can drive the oxidation of polycyclic aromatic hydrocarbons (PAHs). researchgate.net In the presence of carbon dioxide and the absence of oxygen, a carbon fixation reaction can occur, leading to the synthesis of carboxylic acid derivatives of the PAH. researchgate.net This process, known as photocarboxylation, is a potential abiotic pathway for the formation of phenanthrene carboxylic acids in the environment. researchgate.net

Conversely, photochemical decarboxylation of free carboxylic acids can also occur. This process can be facilitated by the photogenerated cation radical of phenanthrene in a redox-photosensitized reaction system. nih.gov This single electron transfer (SET) photochemical decarboxylation is influenced by the solvent, electron acceptors, and the specific arenes present. nih.gov Such reactions represent a potential abiotic degradation pathway for phenanthrene carboxylic acids, leading to their removal from the environment. Additionally, certain esters of phenanthrene derivatives can undergo radical elimination under neutral conditions to yield phenanthrene and a nor-hydrocarbon, representing another chemical transformation pathway. rsc.orgrsc.org

Microbial Degradation Mechanisms of Phenanthrenes and Their Hydroxylated/Carboxylated Derivatives

Microbial degradation is a primary mechanism for the removal of phenanthrene and its derivatives from contaminated environments. nih.govfrontiersin.org A wide range of bacteria, including species from the genera Agrobacterium, Bacillus, Burkholderia, Pseudomonas, and Sphingomonas, have been shown to degrade phenanthrene. cdnsciencepub.comresearchgate.net The initial step in the aerobic bacterial degradation of phenanthrene typically involves the action of a dioxygenase enzyme, which introduces two hydroxyl groups onto the aromatic ring. mdpi.com This results in the formation of cis-dihydrodiols, such as cis-3,4-dihydroxy-3,4-dihydrophenanthrene. nih.gov

This initial product is then further metabolized. Dehydrogenation leads to the formation of 3,4-dihydroxyphenanthrene. nih.gov Subsequent ring cleavage, either through ortho- or meta-cleavage pathways, generates various intermediates. nih.gov One key intermediate in many phenanthrene degradation pathways is 1-hydroxy-2-naphthoic acid. cdnsciencepub.comresearchgate.net This hydroxylated and carboxylated derivative is then further metabolized, often leading to intermediates that can enter central metabolic pathways like the Krebs cycle. nih.gov The degradation of 1-hydroxy-2-naphthoic acid can proceed through pathways involving salicylate (B1505791) and catechol or phthalate (B1215562) and protocatechuate. cdnsciencepub.com The ability of microorganisms to metabolize these hydroxylated and carboxylated derivatives is a critical step in the complete mineralization of phenanthrene. cdnsciencepub.comresearchgate.net

Formation as Metabolic Intermediates in Biological Systems

In biological systems, phenanthrene undergoes extensive biotransformation, leading to the formation of various metabolites, including hydroxylated and carboxylated derivatives. These metabolic processes are generally aimed at increasing the water solubility of the parent compound to facilitate its excretion.

Endogenous Biotransformation Pathways in Model Organisms and Mammalian Systems

In vivo and in vitro studies have demonstrated that the metabolism of phenanthrene in mammalian systems proceeds through epoxidation at the 1-2, 3-4, and 9-10 positions. oup.com This leads to the formation of dihydroxyphenanthrenes and hydroxyphenanthrenes. oup.com The 9,10-, 1,2-, and 3,4-dihydrodiols of phenanthrene have been identified in the urine of rats and guinea pigs, either in their free form or as conjugates. oup.com Further oxidative metabolism can also occur. oup.com While the direct formation of 2-hydroxyphenanthrene-3-carboxylic acid is a plausible step in these pathways, the primary metabolites often identified are various hydroxyphenanthrene isomers such as 1-, 2-, 3-, 4-, and 9-hydroxyphenanthrene. nih.govresearchgate.net These hydroxylated metabolites can then undergo conjugation reactions, such as glucuronidation, to further enhance their water solubility and facilitate excretion. oup.com

Characterization of Phenanthrene Carboxylic Acid Metabolites in Biological Samples

The detection and quantification of phenanthrene metabolites in biological samples are crucial for assessing exposure to PAHs. nih.govresearchgate.net Analytical methods have been developed to measure phenanthrene and its hydroxylated metabolites in various biological matrices, including blood, milk, urine, and tissues. nih.govresearchgate.net These methods often involve an enzymatic hydrolysis step to deconjugate the metabolites, followed by extraction and purification procedures such as liquid-liquid extraction and solid-phase extraction. oup.comnih.govresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for the detection and identification of these metabolites. nih.govresearchgate.net For instance, a method has been developed for the simultaneous determination of phenanthrene and its 1-, 2-, 3-, 4-, and 9-hydroxyphenanthrene metabolites in biological samples from lactating goats. nih.govresearchgate.net The presence of these metabolites in milk suggests that analysis of only the parent PAH may not provide a complete picture of the actual contamination of biological matrices. nih.govresearchgate.net In human studies, 3-hydroxyphenanthrene has been quantified in the urine of smokers as a biomarker of PAH exposure. nih.gov

Environmental Monitoring and Analytical Strategies for Biotransformation Products

Effective environmental monitoring of phenanthrene biotransformation products is essential for understanding the fate and transport of these contaminants and for assessing the efficacy of bioremediation efforts. A variety of analytical strategies are employed for this purpose.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of PAHs and their metabolites in environmental and biological samples. cdc.govnih.gov HPLC can be coupled with various detectors, including fluorescence and mass spectrometry, to achieve high sensitivity and selectivity. cdc.gov For complex environmental matrices, such as soil and water, sample preparation often involves extraction techniques like pressurized liquid extraction or solid-phase extraction, followed by cleanup steps to remove interfering compounds. pfigueiredo.org

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of PAH metabolites. pfigueiredo.org It offers high resolution and is capable of identifying and quantifying a wide range of compounds. For biological monitoring, methods have been developed to measure PAH metabolites in urine, which can serve as biomarkers of exposure. cdc.gov The development of multiresidue analytical methodologies allows for the simultaneous determination of the parent PAH and a suite of its metabolites in various matrices, providing a more comprehensive assessment of contamination and metabolic fate. nih.govresearchgate.net

| Parameter | Analytical Technique | Sample Matrix | Key Findings |

| Phenanthrene and Hydroxyphenanthrenes | Gas Chromatography-Mass Spectrometry (GC-MS) | Blood, milk, urine, tissues | Development of a multiresidue extraction-purification procedure for low-level detection. Metabolites were found in milk for the first time, indicating that analyzing only the parent compound is insufficient for assessing contamination. nih.govresearchgate.net |

| 3-Hydroxyphenanthrene and Phenanthrene Tetraol | Gas Chromatography-Electron Impact-Mass Spectrometry (GC-EI-MS) | Urine | Quantification of metabolites in smokers' urine to investigate genes associated with their levels. nih.gov |

| Naphthenic Acids | High-Performance Liquid Chromatography (HPLC) | Aqueous environmental samples | An improved HPLC method for detecting 2-nitrophenylhydrazides of naphthenic acids, offering a simpler and faster alternative to FTIR spectroscopy. nih.gov |

| PAHs | High-Performance Liquid Chromatography (HPLC) | Various | HPLC is a common method for the qualitative and quantitative determination of PAHs, often requiring sample pretreatment for complex matrices. nih.gov |

| PAHs in Soil | GC-MS and HPLC-FLD | Soil | Standardized methods (ISO 18287:2006 for GC-MS and ISO 13877:1998 for HPLC) are available for the determination of PAHs in soil. pfigueiredo.org |

Advanced Research Applications in Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

2-Hydroxyphenanthrene-3-carboxylic acid serves as a valuable scaffold in the synthesis of more complex molecular architectures. Its inherent functionalities, a hydroxyl group and a carboxylic acid on the phenanthrene (B1679779) framework, provide reactive sites for a variety of chemical transformations.

Building Block for Heterocyclic Systems and Novel Carbon Scaffolds

The strategic positioning of the hydroxyl and carboxylic acid groups in this compound makes it a promising precursor for the construction of fused heterocyclic systems. While direct examples utilizing this specific phenanthrene derivative are not extensively documented, the analogous reactivity of compounds like 3-hydroxy-2-naphthoic acid provides a strong basis for its potential applications. wikipedia.org For instance, the reaction of the hydroxyl group with an adjacent carboxylic acid can be a key step in forming lactones, which are prevalent in many natural products. Furthermore, these functional groups can participate in condensation reactions with various dinucleophiles to construct new heterocyclic rings fused to the phenanthrene core. For example, reaction with hydrazines could yield pyrazole (B372694) or pyridazinone systems, while reaction with hydroxylamine (B1172632) could lead to the formation of isoxazole (B147169) or oxazinone rings.

The synthesis of novel carbon scaffolds can also be envisaged using this compound. The carboxylic acid can be converted to other functional groups, such as aldehydes or ketones, which can then undergo intramolecular cyclization reactions to form new rings. libretexts.org The phenanthrene nucleus itself is a significant component of many complex natural products, and the ability to build upon this framework is of great interest to synthetic chemists. nih.gov

Precursor for Advanced Organic Structures (e.g., Dioxetanes, Alkaloids)

The phenanthrene skeleton is a core component of numerous alkaloids, a class of naturally occurring compounds with significant physiological activity. oup.com While specific syntheses of alkaloids starting from this compound are not detailed in the literature, its potential as a precursor is evident. The functional groups can be modified to introduce nitrogen-containing moieties, which are characteristic of alkaloids. For instance, the carboxylic acid could be converted to an amide and then subjected to reductive amination or other cyclization strategies to build the nitrogen-containing rings typical of many alkaloid families. The synthesis of polycyclic alkaloids often involves the strategic assembly of complex ring systems, and functionalized phenanthrenes can serve as key building blocks in these synthetic routes. researchgate.netnih.gov

The synthesis of dioxetanes, four-membered rings containing a peroxide linkage, from phenanthrene derivatives is a more specialized area. While not a common application, the electron-rich nature of the phenanthrene ring could potentially stabilize a dioxetane intermediate formed, for example, through photochemical oxidation of a derivative. However, this remains a speculative application without direct examples in the current scientific literature.

Design and Synthesis of Novel Derivatives for Materials Science Research (e.g., Fluorophores, Fluorescent Probes)

Phenanthrene and its derivatives are known for their inherent fluorescence, making them attractive candidates for the development of new materials for optoelectronic applications. benthamscience.com The design of fluorescent probes often relies on the modification of a fluorophore with a receptor unit that can selectively interact with an analyte of interest. The hydroxyl and carboxylic acid groups of this compound are ideal handles for such modifications.

For instance, the carboxylic acid can be readily converted into an amide or ester, allowing for the attachment of various recognition motifs. acs.org This strategy has been successfully employed in the development of fluorescent probes based on other hydroxy-aromatic carboxylic acids, such as 7-hydroxycoumarin-3-carboxylic acid. nih.govnih.govelsevierpure.com These probes have been used for the detection of biologically relevant species and for cellular imaging. The fluorescence properties of the phenanthrene core can be tuned by the nature of the substituents attached, allowing for the rational design of probes with specific excitation and emission wavelengths.

The general synthetic utility of phenanthrene derivatives in creating molecules with interesting photophysical properties suggests that this compound is a promising starting material for the development of novel fluorophores and fluorescent probes for applications in materials science and chemical biology. acs.org

Methodological Advancements in Organic Synthesis Catalyzed by Phenanthrene Derivatives

The use of phenanthrene derivatives as catalysts in organic synthesis is a less explored area of research. The majority of the literature focuses on the metal-catalyzed synthesis of phenanthrene derivatives rather than their application as catalysts. nih.govbenthamscience.comresearchgate.net However, the rigid, planar structure of the phenanthrene core, combined with the ability to introduce functional groups at various positions, suggests that phenanthrene-based ligands could be developed for transition metal catalysis.

For example, the hydroxyl group of this compound could be used to coordinate to a metal center, while the carboxylic acid could be modified to introduce other donor atoms, creating a bidentate or multidentate ligand. The steric and electronic properties of such a ligand could influence the outcome of a catalytic reaction, potentially leading to high levels of selectivity. While this remains a largely theoretical application at present, the broader field of ligand design for catalysis provides a framework for the future development of phenanthrene-based catalytic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.